Isopropyl chloro(oxo)acetate

概要

説明

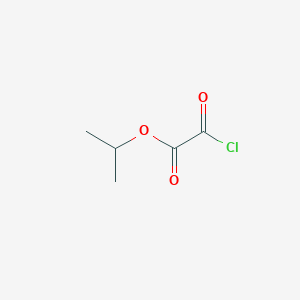

Isopropyl chloro(oxo)acetate is an important organic chemical compound used as an intermediate in various chemical reactions. It is a colorless liquid with the molecular formula C5H9O3Cl. This compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactivity and functional groups.

準備方法

Isopropyl chloro(oxo)acetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid. The reaction is typically carried out under microwave conditions to enhance the yield and reduce reaction time . Another method involves the use of inorganic metal salts of organic sulfonates as catalysts, which can improve the yield and purity of the product . Industrial production methods often employ these catalysts due to their cost-effectiveness and simplicity.

化学反応の分析

Optimal Reaction Conditions:

| Parameter | Value |

|---|---|

| Molar ratio (isopropanol:chloroacetic acid) | 1.2:1 |

| Catalyst loading (LDDS) | 1.0% (molar % of chloroacetic acid) |

| Reaction time | 2.5 hours |

| Water-carrying agent | 5 mL cyclohexane |

| Temperature | Reflux (~100°C) |

| Esterification conversion | 98.3% |

Under these conditions, LDDS outperforms traditional Lewis acids (e.g., FeCl₃, SnCl₄) and Brønsted acids (e.g., p-toluene sulfonic acid), achieving near-quantitative yields while enabling easy catalyst separation .

Reaction Sequence:

-

Alkylation : Saccharin sodium reacts with isopropyl chloroacetate in dimethylformamide (DMF) at 120°C for 3 hours to form isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide (86% yield).

-

Gabriel-Colman Rearrangement : Treatment with sodium isopropylate in isopropanol (80–85°C, 15 minutes) yields an intermediate with 85% conversion.

-

Methylation : Dimethyl sulfate in isopropanol/water at 10–15°C produces a methylated intermediate.

-

Condensation : Reaction with 2-aminopyridine in xylene (110–150°C, 12–48 hours) yields the final NSAID compound .

Nucleophilic Substitution:

The chloroacetyl group in isopropyl chloroacetate undergoes nucleophilic attack due to the electron-withdrawing effect of the carbonyl group. For example:

-

In esterification, the hydroxyl group of isopropanol attacks the carbonyl carbon, followed by proton transfer and elimination of HCl .

Electrophilic Pathways:

The α-chloro position is susceptible to electrophilic substitution, enabling cyclization reactions. For instance, samarium diiodide (SmI₂) reduces α-chloro ethers to form cyclic products :

Reduction and Cyclization Reactions

Isopropyl chloro(oxo)acetate participates in samarium-mediated cyclizations, forming five- or six-membered rings.

Example:

| Substrate | Reagent | Products (Yield) |

|---|---|---|

| α-Chloro ether analog | SmI₂ | Oxepinone (major), Oxolane (minor) |

This reaction proceeds via hydride elimination from an organosamarium intermediate, resembling 1,4-addition to α,β-unsaturated ketones .

Comparative Catalytic Activity

LDDS exhibits superior catalytic performance compared to traditional Lewis acids in esterification:

| Catalyst | Esterification Conversion (%) |

|---|---|

| LDDS | 98.3 |

| FeCl₃·6H₂O | 72.1 |

| SnCl₄·6H₂O | 65.4 |

| p-Toluene sulfonic acid | 95.0 (difficult separation) |

LDDS combines high activity with environmental and operational advantages .

科学的研究の応用

Synthesis and Properties

Isopropyl chloro(oxo)acetate can be synthesized through the esterification of chloroacetic acid with isopropanol, typically using catalysts such as lanthanum dodecyl sulfate (LDDS). The reaction conditions can significantly influence the yield, with optimal conditions achieving conversion rates over 98% .

Key Properties:

- Appearance: Colorless to pale yellow liquid

- Boiling Point: Approximately 150 °C

- Flash Point: 45 °C

- Hazards: Flammable and irritant to skin and eyes .

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs). It is notably used in the production of:

- Naproxen

- Ibuprofen

These compounds are widely prescribed for pain relief and anti-inflammatory purposes. The incorporation of this compound into these synthesis pathways enhances efficiency and yield due to its reactive chloroacetate group .

Chemical Manufacturing

In addition to pharmaceuticals, this compound is utilized in the synthesis of various chemical intermediates. Its reactive nature allows it to participate in nucleophilic substitution reactions, making it valuable for:

- Synthesis of esters

- Production of agrochemicals

This versatility makes it a critical component in the formulation of products that require precise chemical properties .

Case Study 1: Esterification Process Optimization

A study demonstrated the effectiveness of LDDS as a catalyst for synthesizing isopropyl chloroacetate from chloroacetic acid and isopropanol. The research highlighted how varying the amount of catalyst influenced the reaction's conversion rate, achieving a maximum conversion rate of 98.3% under optimal conditions (1.2:1 molar ratio, 2.5 hours reaction time) .

Case Study 2: Toxicological Assessment

Research conducted by the New Jersey Department of Health assessed the health hazards associated with isopropyl chloroacetate exposure. It was noted that while it serves vital industrial functions, it poses risks such as respiratory irritation and potential eye damage upon exposure . This underscores the importance of safety protocols during handling.

作用機序

The mechanism of action of isopropyl chloro(oxo)acetate involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the compound can be readily replaced by other nucleophiles, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

Isopropyl chloro(oxo)acetate can be compared with other similar compounds such as ethyl chloroacetate and methyl chloroacetate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its specific alkyl group, which can provide different steric and electronic effects compared to its analogs .

Similar Compounds

- Ethyl chloroacetate

- Methyl chloroacetate

- Propyl chloroacetate

These compounds are used in similar applications but may have different reactivity and physical properties due to variations in their alkyl groups.

生物活性

Isopropyl chloro(oxo)acetate (C5H7ClO3), a compound synthesized via the esterification of chloroacetic acid and isopropanol, exhibits significant biological activity that merits detailed exploration. This article synthesizes findings from various studies, highlighting its synthesis, biological effects, toxicity, and potential applications.

This compound is synthesized using lanthanum dodecyl sulfate (LDDS) as a catalyst under specific conditions. The optimal reaction parameters include a 1.2:1 molar ratio of isopropanol to chloroacetic acid, 1% catalyst concentration, a reaction time of 2.5 hours, and the use of cyclohexane as a water-carrying agent. Under these conditions, the esterification conversion reaches 98.3% .

Table 1: Synthesis Conditions for this compound

| Parameter | Value |

|---|---|

| Molar Ratio (Isopropanol:Chloroacetic Acid) | 1.2:1 |

| Catalyst Concentration | 1.0% (molar percent) |

| Reaction Time | 2.5 hours |

| Water-Carrying Agent | 5 mL Cyclohexane |

| Temperature | Reflux |

| Esterification Conversion | 98.3% |

Toxicity and Metabolism

The biological activity of this compound includes potential toxicity, which has been assessed through various studies. The compound's metabolic pathway indicates that it may undergo hydrolysis to yield chloroacetic acid and isopropanol, both of which have known toxicological profiles. In particular, chloroacetic acid can interfere with metabolic processes in organisms, leading to cytotoxic effects .

A study highlighted the importance of understanding the metabolism and degradation of such compounds due to their environmental hazards and biological impacts . The compound's toxicity may be linked to its ability to disrupt cellular functions by inhibiting key metabolic pathways.

Case Studies on Biological Effects

- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on mammalian cell lines, with IC50 values indicating significant cellular impairment at micromolar concentrations. The mechanism of action appears to involve disruption of mitochondrial function and induction of apoptosis .

- Environmental Impact : Research has shown that this compound can persist in aquatic environments, leading to bioaccumulation in aquatic organisms. This raises concerns regarding its ecological impact and necessitates further investigation into its long-term effects on ecosystem health .

Safety and Regulatory Considerations

Given its potential toxicity, regulatory frameworks for the use of this compound are critical. The OECD has developed guidelines for testing agricultural chemicals, emphasizing integrated approaches for assessing chronic toxicity and carcinogenicity . These guidelines are essential for ensuring safe handling and application in industrial contexts.

特性

IUPAC Name |

propan-2-yl 2-chloro-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-3(2)9-5(8)4(6)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGNIJXHGYDYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。